![molecular formula C16H19N5O2 B2462262 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione CAS No. 838869-90-2](/img/structure/B2462262.png)
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione
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Overview
Description
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, commonly known as theophylline, is a natural alkaloid found in tea leaves and cocoa beans. It is a xanthine derivative and belongs to the class of methylxanthines. Theophylline has been extensively studied for its pharmacological properties and has been used in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Scientific Research Applications
Pharmacological and Biochemical Research
Research on analogs of mescaline and similar compounds, including 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione, has explored their effects on toxicity and behavior in laboratory animals. Studies such as those conducted by Hardman, Haavik, and Seevers (1973) have provided insights into the pharmacological activity and potential therapeutic applications of these compounds by analyzing their structure-activity relationships (Hardman, Haavik, & Seevers, 1973). Furthermore, investigations into the regulation of dietary supplements and the issues of adulteration with phenethylamines (PEAs) have highlighted the importance of understanding the safety and regulatory aspects related to compounds like 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione (Pawar & Grundel, 2017).
Chemical Analysis and Method Development
In the realm of chemical analysis, the development of specific and sensitive assay methods for compounds structurally similar to 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is crucial for quality control and pharmacological research. For example, Rode and Tajne (2021) have developed a high-performance thin-layer chromatography assay method for the determination of linagliptin, a compound with a related purine-based structure, highlighting the analytical techniques applicable to similar compounds (Rode & Tajne, 2021).
Environmental and Toxicological Studies
Research on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine in water provides a framework for understanding the environmental fate and potential toxicological impacts of nitrogen-containing compounds, including purine derivatives. Such studies, exemplified by Sharma (2012), are essential for assessing the environmental risk and designing strategies for the mitigation of pollution related to these compounds (Sharma, 2012).
Mechanism of Action
Target of Action
The primary target of 1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione is the A1 adenosine receptor . This receptor plays a crucial role in inhibiting adenylate cyclase, decreasing the production of cyclic AMP in cells, and mediating a variety of physiological responses.
Mode of Action
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione acts as a selective antagonist at the A1 adenosine receptor . By binding to this receptor, it prevents the action of adenosine, thereby inhibiting the receptor’s normal function.
Pharmacokinetics
Its solubility in water and ethanol suggests that it may have reasonable bioavailability
properties
IUPAC Name |
1,3-dimethyl-8-[(1-phenylethylamino)methyl]-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-10(11-7-5-4-6-8-11)17-9-12-18-13-14(19-12)20(2)16(23)21(3)15(13)22/h4-8,10,17H,9H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMPFGUQVKAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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